5-Fluoro-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
5-Fluoro-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of fluoropyrimidines. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a piperazine ring substituted with a pyrimidinyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of various fluoropyrimidines.
5-Fluoro-2-amino pyrimidine: Another fluoropyrimidine with different biological activities.
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine: A structurally related compound with potential therapeutic applications.
Uniqueness
5-Fluoro-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and piperazine rings enhances its potential for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-11(2)14-17-4-3-13(20-14)21-5-7-22(8-6-21)15-18-9-12(16)10-19-15/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDSHLBDRXQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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